Boc-Nva-OH

描述

准备方法

Boc-Nva-OH is synthesized through the protection of the amino group of norvaline with a tert-butyloxycarbonyl (Boc) group. The synthetic route typically involves the reaction of norvaline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction conditions usually include an organic solvent like dichloromethane and are carried out at room temperature . Industrial production methods follow similar protocols but are scaled up to accommodate larger quantities .

化学反应分析

Boc-Nva-OH undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the compound can participate in these reactions depending on the functional groups present in the molecule it is reacting with.

科学研究应用

Synthesis of Boc-Nva-OH

This compound is synthesized by protecting the amino group of norvaline using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The protection prevents unwanted side reactions during peptide coupling processes.

Scientific Research Applications

This compound finds applications across several domains:

Chemistry

- Peptide Synthesis: It serves as a crucial building block for synthesizing peptides and proteins, aiding in the study of protein structure and function .

- Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) .

Biology

- Enzyme Inhibitors: Researchers utilize this compound to create peptide-based inhibitors that study enzyme activity and protein interactions .

- Probes for Biological Studies: It is used to develop probes that facilitate understanding of cellular processes and molecular interactions .

Medicine

- Therapeutic Peptides: this compound is employed in developing therapeutic peptides and peptidomimetics, which are critical in drug discovery and development .

- Antimicrobial Applications: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic therapies .

Industrial Applications

- Synthetic Peptides Production: The compound is used in producing synthetic peptides for various industrial applications, including material development and catalysis .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against resistant bacterial strains. Modifications to the side chains resulted in enhanced efficacy, demonstrating the potential for developing new antibiotics .

Case Study 2: Structural Variations

Another investigation explored how structural variations in this compound derivatives affected their biological activity. Researchers observed significant changes in minimum inhibitory concentration (MIC) values, suggesting that specific modifications could lead to improved therapeutic outcomes .

作用机制

The mechanism of action of Boc-Nva-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of norvaline during the synthesis process, preventing unwanted side reactions . Once the desired peptide sequence is assembled, the Boc group can be removed under acidic conditions to reveal the free amine, allowing for further modifications or interactions .

相似化合物的比较

Boc-Nva-OH is similar to other Boc-protected amino acids such as Boc-Val-OH, Boc-Leu-OH, and Boc-Ala-OH . its uniqueness lies in the presence of the norvaline residue, which imparts specific properties to the peptides synthesized using this compound . Norvaline is a non-proteinogenic amino acid, meaning it is not commonly found in natural proteins, making this compound a valuable tool for introducing unique structural features into synthetic peptides .

Similar Compounds

- Boc-Val-OH

- Boc-Leu-OH

- Boc-Ala-OH

- Boc-Pro-OH

生物活性

Introduction

Boc-Nva-OH, or N-Boc-norvaline, is an amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

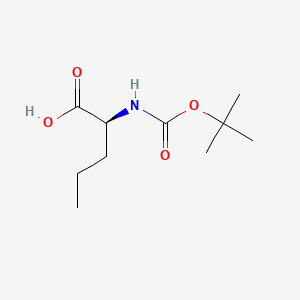

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of norvaline (Nva). This modification enhances the compound's stability and solubility, making it suitable for various synthetic applications. The structural formula can be represented as follows:

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Weight | 115.15 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds containing norvaline exhibit significant activity against various bacterial strains. For instance, a study demonstrated that this compound derivatives showed minimum inhibitory concentration (MIC) values as low as 2 mg/L against specific Gram-negative bacteria such as Serratia marcescens and Yersinia enterocolitica .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes. This is characteristic of membrane-active peptides (MAPs), which alter the packing and organization of lipid bilayers . The interfacial activity of this compound allows it to bind effectively to bacterial membranes, leading to increased permeability and ultimately cell lysis.

Table 2: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Serratia marcescens | 2 |

| Yersinia enterocolitica | 2 |

| Listeria monocytogenes | >8 |

| Enterococcus faecalis | 0.063 |

Case Study 1: Synthesis and Evaluation

In a systematic study, researchers synthesized a series of phosphonotripeptide derivatives incorporating this compound. These compounds were evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the presence of this compound significantly enhanced the antibacterial activity compared to other amino acid derivatives .

Case Study 2: Structural Variations

Another investigation explored the impact of structural variations on the biological activity of this compound derivatives. By modifying the side chains and backbone structures, researchers observed changes in MIC values, suggesting that specific modifications could lead to enhanced efficacy against resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-Nva-OH with high purity, and how can researchers optimize yield?

- Methodological Answer : Synthesis typically involves protecting the amino group of norvaline (Nva) with tert-butoxycarbonyl (Boc), followed by purification via recrystallization or column chromatography. Key parameters include reaction temperature (maintained at 0–4°C during Boc protection), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios (e.g., 1.2:1 Boc-anhydride-to-Nva). Yield optimization requires monitoring pH during acidic deprotection (e.g., using trifluoroacetic acid) and verifying purity via HPLC or -NMR .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm Boc-group integration (δ ~1.4 ppm for tert-butyl) and Nva backbone protons (δ 3.1–4.3 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradients to assess purity (>98% ideal).

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H] expected at ~246.3 g/mol).

- Report retention times, spectral assignments, and purity metrics in tables for reproducibility .

Q. How can researchers design a stability study for this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability testing:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure.

- Sampling Intervals : 0, 7, 14, 30 days.

- Analysis : Compare degradation products via HPLC and quantify using calibration curves. Statistical analysis (e.g., ANOVA) identifies significant changes in purity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

Systematic Review : Compile solubility values from literature, noting solvent polarity, temperature, and measurement methods (e.g., gravimetric vs. spectroscopic).

Experimental Replication : Test solubility in controlled conditions (e.g., 25°C, 48 hr equilibration).

Statistical Comparison : Apply Tukey’s HSD test to identify outliers or methodological discrepancies.

- Example: Conflicting DMSO solubility data may arise from incomplete equilibration or impurities; replicate with ultra-pure solvents and sonication .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven studies involving this compound?

- Methodological Answer :

- P-E/I-C-O Framework :

- Population : Target biomolecule (e.g., enzyme in peptide synthesis).

- Exposure/Intervention : this compound concentration or coupling method.

- Comparison : Unprotected Nva or alternative protecting groups.

- Outcome : Reaction efficiency (yield) or steric effects.

- FINER Criteria : Ensure feasibility (lab resources), novelty (comparison to Fmoc-Nva), and relevance (applications in solid-phase synthesis) .

Q. How can computational modeling predict this compound’s reactivity in peptide synthesis, and what are the limitations?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for Boc deprotection or coupling reactions.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF).

- Limitations : Overlooks kinetic factors (e.g., catalyst efficiency) and requires experimental validation via -NMR monitoring .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

- Methodological Answer :

- Standardized Protocols : Document exact stoichiometry, stirring rates, and drying times.

- Quality Control : Implement in-process checks (e.g., TLC at 30-minute intervals).

- Data Logging : Use lab notebooks or electronic systems to track deviations (e.g., humidity fluctuations) .

Q. Data Analysis & Contradiction Management

Q. How should researchers analyze conflicting NMR spectral data for this compound in different deuterated solvents?

- Methodological Answer :

- Solvent Effects Table : Compare chemical shifts in DMSO-d6 vs. CDCl3, noting hydrogen bonding in DMSO.

- Validation : Cross-reference with computational predictions (e.g., ChemDraw simulations) and literature.

- Reporting : Disclose solvent choice in methods to ensure reproducibility .

Q. What statistical approaches are optimal for comparing this compound’s coupling efficiency across peptide sequences?

- Methodological Answer :

- Two-Way ANOVA : Test main effects (sequence length, protecting group) and interactions.

- Post Hoc Tests : Use Bonferroni correction for multiple comparisons.

- Assumption Checks : Normality (Shapiro-Wilk) and homogeneity of variance (Levene’s test) .

Q. Literature & Ethical Considerations

Q. How can researchers ensure comprehensive literature reviews on this compound applications while avoiding unreliable sources?

- Methodological Answer :

- Databases : Prioritize PubMed, SciFinder, and ACS Publications.

- Search Terms : Combine “this compound” with “peptide synthesis,” “kinetics,” or “crystal structure.”

- Exclusion Criteria : Omit non-peer-reviewed platforms (e.g., ) and verify via “Cited By” tracking in Web of Science .

Tables for Methodological Clarity

| Parameter | Synthesis Optimization | Stability Testing |

|---|---|---|

| Critical Variable | Temperature, solvent polarity | Humidity, light exposure |

| Analysis Tool | HPLC, -NMR | ANOVA, degradation kinetics |

| Reporting Standard | Yield %, purity ≥98% | Significance (p < 0.05) |

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWOAUUPYIXDHN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。